BenchChemオンラインストアへようこそ!

2-Bromo-4-chlorothiazole

Suzuki-Miyaura coupling Regioselective synthesis Palladium catalysis

2-Bromo-4-chlorothiazole (CAS 139670-03-4) is the only dihalothiazole isomer that enables catalyst-switchable, sequential Suzuki couplings with >99:1 regioselectivity at either C2 or C4—documented in Strotman et al. (J. Org. Chem. 2010). Unlike symmetric dibromo/dichloro analogs or mono-halogenated thiazoles, the mixed Br/Cl system avoids intermediate protection steps in kinase inhibitor and GPCR modulator synthesis. Its validated Gram-positive/Gram-negative antibacterial activity (MIC 32 µg/mL) and low MW (198.47 Da) suit FBDD libraries. Procure this specific isomer to eliminate synthetic dead-ends and reduce cost of goods in medchem and agrochemical programs.

Molecular Formula C3HBrClNS
Molecular Weight 198.47 g/mol
CAS No. 139670-03-4
Cat. No. B1283400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chlorothiazole
CAS139670-03-4
Molecular FormulaC3HBrClNS
Molecular Weight198.47 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)Br)Cl
InChIInChI=1S/C3HBrClNS/c4-3-6-2(5)1-7-3/h1H
InChIKeyWOUPIOIURYZNRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chlorothiazole (CAS 139670-03-4) for Research Procurement: Technical Specifications and Differential Positioning


2-Bromo-4-chlorothiazole (CAS 139670-03-4) is a dihalogenated thiazole heterocycle with the molecular formula C3HBrClNS and a molecular weight of 198.47 g/mol . It features a thiazole ring bearing bromine at the 2-position and chlorine at the 4-position . This specific halogenation pattern confers distinct reactivity characteristics compared to other dihalothiazole isomers (e.g., 2-bromo-5-chlorothiazole) and mono-halogenated analogs, making it a strategically important building block in medicinal chemistry, agrochemical research, and catalyst-controlled cross-coupling applications [1].

Why 2-Bromo-4-chlorothiazole Cannot Be Replaced by Other Dihalothiazole Isomers or Mono-Halogenated Analogs


2-Bromo-4-chlorothiazole occupies a unique position within the dihalothiazole family due to its specific 2-bromo, 4-chloro substitution pattern. Regioisomers such as 2-bromo-5-chlorothiazole (CAS 16629-15-5) exhibit fundamentally different reactivity profiles due to altered electronic distribution across the thiazole ring, affecting both the site and sequence of cross-coupling reactions . Mono-halogenated analogs (e.g., 2-chlorothiazole, 4-chlorothiazole) lack the differentiated leaving group capacity that enables sequential, orthogonal functionalization [1]. Additionally, 2,4-dibromothiazole or 2,4-dichlorothiazole cannot provide the catalyst-controlled regioselectivity achievable with the mixed bromo-chloro system, where the bromine at C2 and chlorine at C4 respond differentially to palladium catalyst selection [2]. These distinctions are not academic; they directly determine whether a synthetic route succeeds with high yield and purity or fails due to undesired side reactions.

Quantitative Differentiation Evidence for 2-Bromo-4-chlorothiazole: Comparative Data vs. Analogs and Alternatives


Catalyst-Controlled Suzuki Coupling: Switchable Regioselectivity Between C2-Br and C4-Cl Positions

In palladium-catalyzed Suzuki couplings, 2-bromo-4-chlorothiazole exhibits catalyst-switchable regioselectivity that is unavailable in 2,4-dibromothiazole or 2,4-dichlorothiazole. Using Pd(PPh3)4 as catalyst, coupling occurs exclusively at the C2-bromo position with >99:1 regioselectivity. Switching to the Pd/Josiphos catalyst system (SL-J009-1) directs coupling to the C4-chloro position with >99:1 regioselectivity [1]. This bidirectional control enables orthogonal sequential functionalization in a single synthetic intermediate, a capability absent in symmetric dihalo analogs. The mixed Br/Cl system leverages the differential reactivity of bromine (more labile under standard Pd(0) conditions) versus chlorine (requiring specialized ligand systems for activation) [2].

Suzuki-Miyaura coupling Regioselective synthesis Palladium catalysis Heterocyclic chemistry

Antimicrobial Activity: Comparative MIC Data Against E. coli and S. aureus

2-Bromo-4-chlorothiazole demonstrates antimicrobial activity with reported Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL against both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) in in vitro assays . This dual Gram-positive/Gram-negative activity distinguishes it from many fragment-sized thiazoles that show activity against only one bacterial class [1]. Within a focused library of 49 fragment-sized thiazoles and thiadiazoles, the presence of halogen substituents correlated with enhanced antimicrobial profiles, though specific head-to-head MIC comparisons across all analogs were not fully reported [1].

Antimicrobial screening Antibacterial MIC Fragment-based discovery

Differential Reactivity in Nucleophilic Aromatic Substitution: Orthogonal Functionalization Capacity

The 2-bromo and 4-chloro substituents in 2-bromo-4-chlorothiazole exhibit distinct reactivity profiles toward nucleophiles, enabling sequential substitution without protecting group manipulation. Bromine at C2 undergoes SNAr with amines, thiols, and alkoxides under milder conditions (room temperature to 60°C) than chlorine at C4 (typically requiring elevated temperatures >80°C or stronger nucleophiles) . This differential reactivity is not achievable with 2,4-dichlorothiazole (both positions slow-reacting) or 2,4-dibromothiazole (both positions fast-reacting, leading to mixtures) . The compound's predicted pKa of -1.93 and XLogP3 of 2.9 further inform solubility and partitioning behavior relevant to reaction optimization and purification .

SNAr Orthogonal synthesis Halogen reactivity Medicinal chemistry building blocks

Validated Synthetic Route with Reproducible Protocol from Novartis Patent Literature

A validated, reproducible synthetic protocol for 2-bromo-4-chlorothiazole is documented in Novartis patent US2014/171417 A1, providing researchers with a citable, peer-accessible method for in-house preparation or quality verification of commercial material [1]. The procedure involves regioselective lithiation of 2,5-dibromo-4-chlorothiazole with n-BuLi at -90°C in THF, followed by protonation with water, yielding the target compound as pale yellow crystalline needles . Full characterization data including ¹H NMR (CDCl3, 400 MHz: δ 7.09 ppm, singlet) and LC-MS (Rt 1.12 min, [M+H]+ 199.9) are provided, establishing verifiable identity and purity benchmarks . In contrast, many dihalothiazole isomers lack detailed, citable synthetic protocols in the primary patent literature, creating procurement and quality verification challenges.

Process chemistry Reproducible synthesis Patent-validated Lithiation

Recommended Procurement and Application Scenarios for 2-Bromo-4-chlorothiazole


Medicinal Chemistry: Orthogonal SAR Exploration via Sequential Cross-Coupling

Medicinal chemistry teams seeking to diversify a thiazole-containing scaffold through sequential Suzuki couplings should prioritize 2-bromo-4-chlorothiazole. The catalyst-switchable regioselectivity (>99:1 at either position) documented in Strotman et al. (J. Org. Chem. 2010) enables installation of distinct aryl/heteroaryl groups at C2 and C4 in two steps from a single intermediate . This approach has been validated in the synthesis of kinase inhibitors and GPCR modulators where differentiated substitution patterns are critical for potency and selectivity optimization. Procurement of this specific dihalo isomer avoids the synthetic dead-ends encountered with symmetric dihalo analogs that cannot achieve orthogonal functionalization.

Antimicrobial Fragment-Based Drug Discovery (FBDD)

For FBDD campaigns targeting bacterial infections, 2-bromo-4-chlorothiazole provides a validated fragment hit with documented MIC of 32 µg/mL against both E. coli and S. aureus . This dual Gram-positive/Gram-negative activity distinguishes it from many fragment-sized thiazoles that exhibit narrow-spectrum or no measurable activity . The compound's low molecular weight (198.47 Da) and favorable XLogP3 (2.9) align with fragment library design principles, while the bromine and chlorine atoms provide synthetic handles for hit-to-lead expansion via cross-coupling or SNAr chemistry. Its inclusion in a focused 49-compound thiazole fragment library further supports its selection as a chemically tractable starting point for SAR development .

Agrochemical Intermediate Synthesis

2-Bromo-4-chlorothiazole serves as a key intermediate in the synthesis of fungicidal and herbicidal thiazole derivatives, as documented in multiple patent filings including EP1216997 and WO applications targeting plant pathogenic fungi . The compound's differentiated halogen substituents enable regioselective installation of agrochemically relevant pharmacophores, such as pyrazole carboxamides and substituted aryl groups. Procurement of this specific dihalo isomer, rather than mono-halogenated or symmetric dihalo analogs, is essential for routes requiring sequential functionalization without intermediate protection/deprotection steps that reduce overall yield and increase cost of goods in agrochemical development.

Process Development: Scale-Up Using Patent-Validated Protocol

For process chemistry teams requiring in-house synthesis or quality verification of 2-bromo-4-chlorothiazole, the Novartis patent US2014/171417 A1 provides a fully characterized, reproducible protocol . The procedure specifies exact stoichiometry (2,5-dibromo-4-chlorothiazole with 1.0 eq n-BuLi at -90°C), reaction monitoring parameters (30 min lithiation, aqueous quench), and analytical benchmarks (¹H NMR δ 7.09 ppm, LC-MS [M+H]+ 199.9) . This documentation enables quality control of commercial material and provides a fallback synthesis route when supply chain disruptions occur. The protocol's use of commercially available starting materials and standard laboratory equipment makes it accessible for both milligram-scale research and gram-scale process optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-chlorothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.